oxepane-2-carboxylic acid
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Overview
Description
Oxepane-2-carboxylic acid is a seven-membered cyclic ether with a carboxylic acid functional group at the second position
Mechanism of Action
Target of Action
Oxepane-2-carboxylic acid is a small, cycloaliphatic organic compound They are challenging synthetic targets due to enthalpic and entropic barriers .
Mode of Action
. These reactions can lead to changes in the molecular structure of the compound, which can potentially influence its interaction with its targets.
Biochemical Pathways
They are the most elementary set of metabolites that includes pyruvate (2-oxopropanoate), 2-oxobutanoate, oxaloacetate (2-oxosuccinate), and 2-oxoglutarate . These compounds are involved in chain extension and modification reaction modules .
Result of Action
They are synthesized through a photoredox-catalyzed formal [5 + 2] annulation of N-alkoxypyridiniums and 1,3-dienes/1,3-enynes for rapid synthesis of structurally diverse alkene/alkyne-containing oxepanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxepane-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 6-hydroxyhexanoic acid can yield this compound through an intramolecular esterification reaction . Another method involves the ring-closing metathesis (RCM) of diene precursors using catalysts such as Grubbs’ catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The ether ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized oxepanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized oxepanes, alcohols, aldehydes, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxepane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers and other materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered nitrogen-containing ring.
Silepane: A seven-membered silicon-containing ring.
Phosphepane: A seven-membered phosphorus-containing ring.
Thiepane: A seven-membered sulfur-containing ring.
Uniqueness
Oxepane-2-carboxylic acid is unique due to its oxygen-containing ring and carboxylic acid functional group, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
933708-97-5 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
oxepane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-7(9)6-4-2-1-3-5-10-6/h6H,1-5H2,(H,8,9) |
InChI Key |
LUATUHNLPQDDPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(OCC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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